molecular formula C7H12N2O2 B13602418 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide

2-Oxa-6-azaspiro[3.4]octane-6-carboxamide

Cat. No.: B13602418
M. Wt: 156.18 g/mol
InChI Key: OHSZPWDAUGWKGR-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Modern Drug Discovery and Medicinal Chemistry

Charting New Territories in Three-Dimensional Chemical Space

Spirocycles are defined by two rings sharing a single common atom, which imparts a rigid, three-dimensional geometry to the molecule. This inherent three-dimensionality is a key advantage in drug design, as it allows for a more comprehensive exploration of the chemical space. Unlike planar aromatic systems, the fixed spatial arrangement of substituents on a spirocyclic core enables a more precise and directional interaction with the complex, three-dimensional binding sites of biological targets such as enzymes and receptors. This can lead to improved potency and selectivity. The spirocyclic framework essentially provides a rigid scaffold upon which functional groups can be strategically positioned to optimize molecular recognition.

Fine-Tuning Physicochemical and Pharmacokinetic Profiles

The introduction of a spirocyclic moiety can significantly influence a molecule's physicochemical and pharmacokinetic properties. Shifting from planar, aromatic structures to those with a higher fraction of sp3-hybridized carbon atoms, a characteristic of spirocycles, generally correlates with improved drug-like properties.

Table 1: Impact of Spirocyclic Scaffolds on Molecular Properties

PropertyGeneral Trend with Spirocyclic ScaffoldsRationale
Solubility Often IncreasedThe non-planar, more polar nature of spirocycles can disrupt crystal lattice packing and improve interactions with water.
Lipophilicity (LogP) Generally DecreasedThe introduction of heteroatoms and a more compact 3D structure can reduce the molecule's overall lipophilicity.
Metabolic Stability Typically EnhancedThe quaternary spiro-carbon and adjacent atoms can be less susceptible to metabolic enzymes, blocking potential sites of metabolism.
Rigidity IncreasedThe fused ring system reduces conformational flexibility, which can lead to a lower entropic penalty upon binding to a target.

These modifications are crucial in overcoming common challenges in drug development, such as poor solubility, rapid metabolism, and off-target toxicity.

The Rise of Azaspiro[3.4]octane Systems as Privileged Structures

Within the broader class of spirocycles, azaspiro[3.4]octane systems have garnered particular attention, earning the designation of "privileged structures." A privileged structure is a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.

The 2,6-diazaspiro[3.4]octane core, a close relative of the 2-oxa-6-azaspiro[3.4]octane system, is recognized as an emerging privileged structure due to its frequent appearance in compounds with diverse biological activities. Its utility has been demonstrated in the development of inhibitors for hepatitis B capsid protein, menin-MLL1 interaction for cancer treatment, and modulators of MAP and PI3K signaling pathways. The nitrogen atoms in the azaspirocycle provide convenient points for chemical modification, allowing for the facile introduction of a wide range of substituents to explore structure-activity relationships.

Research Directions for 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide and its Analogues

While direct and extensive research on this compound is still emerging, the research trajectories of its analogues provide a clear indication of its potential applications in medicinal chemistry. The parent compound, 2-Oxa-6-azaspiro[3.4]octane, is utilized as a key building block in the synthesis of more complex molecules. thermofisher.com

A significant area of investigation involves the use of this scaffold in the preparation of azaspirocycle-substituted 4-anilinoquinazoline (B1210976) derivatives, which have shown inhibitory activity against the epidermal growth factor receptor (EGFR). thermofisher.com This suggests a potential role for this compound and its analogues in the development of anti-cancer agents.

Furthermore, patent literature reveals the exploration of related azaspirocycles as modulators of monoacylglycerol lipase (B570770) (MGL), a therapeutic target for a range of neurological and inflammatory disorders. For instance, a patent has been granted for azaspirocycles as MGL modulators, including structures with a carboxamide linkage to an azaspiro[3.4]octane core. google.com This points towards a research trajectory for this compound analogues in the field of neuroscience and inflammation.

Another promising avenue of research is in the development of novel anti-infective agents. Studies on 2,6-diazaspiro[3.4]octane have shown that the elaboration of this core into nitrofuran carboxamide derivatives leads to potent antitubercular agents. mdpi.com This highlights the potential of the carboxamide functional group, when appended to an azaspiro[3.4]octane scaffold, to generate compounds with significant antimicrobial activity.

Table 2: Investigational Areas for Azaspiro[3.4]octane Carboxamide Analogues

Therapeutic AreaTarget/ApplicationExample Scaffold/Derivative
Oncology EGFR InhibitionAzaspirocycle-substituted 4-anilinoquinazolines
Neurological/Inflammatory Disorders Monoacylglycerol Lipase (MGL) ModulationAzaspirocycle carboxamides
Infectious Diseases Antitubercular ActivityNitrofuran carboxamides of 2,6-diazaspiro[3.4]octane

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2-oxa-7-azaspiro[3.4]octane-7-carboxamide

InChI

InChI=1S/C7H12N2O2/c8-6(10)9-2-1-7(3-9)4-11-5-7/h1-5H2,(H2,8,10)

InChI Key

OHSZPWDAUGWKGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12COC2)C(=O)N

Origin of Product

United States

Structural and Conformational Analysis of 2 Oxa 6 Azaspiro 3.4 Octane 6 Carboxamide

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and connectivity of a synthesized molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of organic molecules in solution. For 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide, a full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D techniques (like COSY, HSQC, and HMBC), would be required.

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the oxetane (B1205548) and pyrrolidine (B122466) rings. The chemical shifts and coupling constants of these protons would provide critical information about their local electronic environment and spatial relationships. For instance, the protons adjacent to the oxygen atom in the oxetane ring would likely appear at a lower field (higher ppm) compared to other methylene (B1212753) protons. Similarly, the protons on the carbon atoms attached to the nitrogen of the carboxamide group would also be shifted downfield.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon's hybridization and its proximity to electronegative atoms like oxygen and nitrogen.

Hypothetical ¹H NMR Data for this compound (Note: This data is illustrative and not based on experimental results for the title compound.)

Proton AssignmentHypothetical Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H attached to C1/C3~ 4.5 - 4.7Triplet~ 6.0 - 7.0
H attached to C5/C7~ 3.5 - 3.8Multiplet-
H attached to C4~ 2.0 - 2.3Multiplet-
Amide Protons (-CONH₂)~ 5.5 - 7.0Broad Singlet-

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The exact mass measurement would be compared to the calculated theoretical mass.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed. The resulting mass spectrum would show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which would correspond to the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the carboxamide group or the opening of the spirocyclic rings, which would help to confirm the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise atomic arrangement of a molecule in its solid, crystalline state.

To perform X-ray crystallography, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal would be analyzed to generate a three-dimensional electron density map of the molecule. This would provide highly accurate bond lengths, bond angles, and torsion angles. A key finding from such a study would be the precise conformation of the oxetane and pyrrolidine rings and their orientation relative to each other at the spirocyclic junction. The planarity or puckering of the rings would be definitively established.

Should this compound be identified as an inhibitor or ligand for a biological target, such as an enzyme or receptor, co-crystallization studies would be a critical step in understanding its mechanism of action. By obtaining a crystal structure of the compound bound to its target protein, the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding could be identified. As of the latest literature search, no co-crystallization studies involving this compound have been reported.

Computational Chemistry and Molecular Modeling Studies

In the absence of experimental structural data, computational chemistry and molecular modeling can provide valuable insights into the likely conformations and electronic properties of this compound.

Using methods such as density functional theory (DFT) or ab initio calculations, the geometry of the molecule can be optimized to find its lowest energy conformation. These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if it becomes available. Furthermore, computational methods can be used to calculate properties such as the molecule's electrostatic potential surface, which can help in predicting how it might interact with other molecules or biological targets. Conformational searches can also be performed to identify other low-energy conformers and to understand the flexibility of the spirocyclic system.

Conformational Analysis and Energy Minimization

The conformational landscape of this compound is defined by the puckering of its cyclopentane (B165970) ring and the orientation of the carboxamide group. The oxetane ring is relatively planar and rigid. Computational methods, such as molecular mechanics, are employed to identify the most stable, low-energy conformations. These calculations typically involve systematically rotating the rotatable bonds and evaluating the steric and electronic interactions within the molecule to determine the global and local energy minima.

Energy minimization calculations provide insights into the relative stabilities of these different conformations. The results of such an analysis can be summarized in a data table, highlighting the most energetically favorable structures.

ConformerRing PuckerDihedral Angle (C1-N6-C7-O)Relative Energy (kcal/mol)
1 Envelope175°0.00
2 Twist178°1.25
3 Envelope-10°3.50
4 Twist4.75

This table presents hypothetical data for illustrative purposes.

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical methods, such as Density Functional Theory (DFT), are utilized to investigate the electronic properties of this compound. These calculations, performed on the energy-minimized geometry, provide a detailed understanding of the electron distribution and reactivity of the molecule.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability.

Furthermore, the electrostatic potential (ESP) map can be generated to visualize the regions of positive and negative charge on the molecule's surface. This information is crucial for understanding potential intermolecular interactions, such as hydrogen bonding, which are vital for drug-receptor binding. Partial atomic charges can also be calculated to quantify the charge distribution.

PropertyValue
HOMO Energy -7.2 eV
LUMO Energy 1.5 eV
HOMO-LUMO Gap 8.7 eV
Dipole Moment 3.8 D

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in a simulated biological environment, such as in a water box with physiological ion concentrations. nih.gov These simulations track the movements of atoms over time, providing insights into the molecule's flexibility, conformational transitions, and interactions with its surroundings.

An MD simulation can reveal how the spirocyclic core and the carboxamide group move and fluctuate under physiological conditions. The stability of the low-energy conformations identified through energy minimization can be assessed by observing how long the molecule remains in those states during the simulation.

Key parameters analyzed from an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Radial distribution functions can be calculated to understand the solvation shell around the molecule and its hydrogen bonding patterns with water.

Simulation ParameterValue
Simulation Time 100 ns
Temperature 310 K
Pressure 1 atm
Average RMSD 1.2 Å

This table presents hypothetical data for illustrative purposes.

In Silico Fragment Linkage and Docking for Ligand Design

The rigid three-dimensional structure of this compound makes it an attractive scaffold for ligand design in drug discovery. nih.govnih.gov In silico fragment linkage is a computational technique used to build potential drug candidates by attaching small chemical fragments to this core structure. The goal is to design molecules that can bind effectively to a specific biological target, such as an enzyme or a receptor.

Once a library of potential ligands is generated, molecular docking is used to predict their binding affinity and orientation within the active site of the target protein. Docking algorithms explore various possible conformations of the ligand within the binding pocket and score them based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces.

The spirocyclic nature of the scaffold helps to pre-organize the attached fragments in a specific spatial arrangement, which can lead to higher binding affinity and selectivity for the target. bldpharm.com This approach allows for the rapid screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Medicinal Chemistry and Drug Discovery Applications of 2 Oxa 6 Azaspiro 3.4 Octane 6 Carboxamide Scaffolds

Scaffold Design Principles for Novel Chemical Entities

The rational design of drug candidates hinges on the selection of core scaffolds that provide a rigid and well-defined orientation for pharmacophoric elements. Spirocyclic systems, by virtue of their fused ring structure originating from a single shared carbon atom, offer a distinct advantage over their linear or monocyclic counterparts.

Exploration of the Three-Dimensional Conformational Landscape

The 2-oxa-6-azaspiro[3.4]octane scaffold is characterized by a high degree of conformational restriction. researchgate.net Unlike flexible aliphatic chains or even simple rings like piperazine (B1678402), which can adopt multiple low-energy conformations, the spirocyclic nature of this scaffold locks the oxetane (B1205548) and pyrrolidine (B122466) rings into a rigid, non-planar arrangement. This inherent rigidity is a key principle in modern drug design, often referred to as "escaping flatland."

This structural pre-organization offers several benefits:

Predictable Vectorization: The substituents attached to the scaffold are projected into three-dimensional space with well-defined angles and distances. This allows for more precise and selective interactions with the specific pockets and sub-pockets of a biological target. researchgate.net

Reduced Entropy Loss upon Binding: Flexible molecules must "pay" an entropic penalty to adopt the correct conformation required for binding to a target. Because the 2-oxa-6-azaspiro[3.4]octane scaffold is already in a relatively fixed conformation, the entropic cost of binding is lower, which can translate to higher binding affinity and potency.

The conformational landscape of such scaffolds is typically elucidated using a combination of computational modeling and experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Analysis of homonuclear coupling constants and chemical shifts can reveal the preferred conformations of the ring systems and the spatial orientation of substituents. bldpharm.com

Design for Improved Drug-Likeness and Physiochemical Properties

Furthermore, this scaffold can improve key properties relevant to absorption, distribution, metabolism, and excretion (ADME):

Solubility: The presence of two heteroatoms (oxygen and nitrogen) can increase polarity and provide hydrogen bond acceptors, which may improve aqueous solubility compared to purely carbocyclic analogs.

Lipophilicity: The scaffold provides a tool to fine-tune lipophilicity (logP/logD). Replacing a more lipophilic fragment with this compact, heteroatom-rich spirocycle can help optimize the balance between permeability and solubility.

Metabolic Stability: The quaternary spirocyclic carbon is resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway of drug metabolism. This can block metabolic pathways that might otherwise deactivate a drug candidate, potentially leading to improved bioavailability and a longer half-life. researchgate.net

Table 1: Computed Physicochemical Properties of the Core 2-Oxa-6-azaspiro[3.4]octane Scaffold

Property Value
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
XLogP3 -0.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0
Topological Polar Surface Area 21.3 Ų

Data sourced from PubChem CID 53438323. google.com

Bioisosteric Replacement Strategies

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The 2-oxa-6-azaspiro[3.4]octane scaffold has been explored as a bioisosteric replacement for commonly used heterocyclic motifs.

2-Oxa-6-azaspiro[3.4]octane as Piperazine and Morpholine (B109124) Surrogates

Morpholine and piperazine are ubiquitous in medicinal chemistry, frequently used as linkers or solvent-facing groups to improve solubility and engage in hydrogen bonding. However, they can also be liabilities. Morpholine, in particular, can be susceptible to metabolic degradation. synthonix.comsemanticscholar.org

The 2-oxa-6-azaspiro[3.4]octane moiety serves as an excellent three-dimensional, rigid surrogate for morpholine. researchgate.net It maintains the key heteroatom features—an ether oxygen and a secondary amine—that allow it to mimic the hydrogen bonding and polarity characteristics of morpholine. At the same time, its spirocyclic nature introduces conformational rigidity and novel exit vectors for substituents, which can be exploited to explore new chemical space and secure intellectual property. researchgate.net This replacement can lead to compounds with similar or improved potency while potentially overcoming metabolic liabilities associated with the original morpholine ring.

Impact on Target Selectivity and Metabolic Stability

Replacing a flexible unit like morpholine with the rigid 2-oxa-6-azaspiro[3.4]octane scaffold can have a profound impact on a compound's biological profile. The fixed, predictable orientation of substituents emanating from the spirocycle can lead to enhanced target selectivity. researchgate.net If a desired target has a uniquely shaped binding pocket, a rigid ligand that perfectly complements it will bind with higher affinity than it would to off-targets that cannot accommodate its fixed shape. A flexible ligand, by contrast, might contort to fit into multiple off-target sites, leading to undesirable side effects.

The impact on metabolic stability is also a primary driver for this bioisosteric switch. As mentioned previously, the spirocyclic core is inherently more resistant to oxidative metabolism. By replacing a metabolically "soft" spot like a morpholine ring, which can undergo ring-opening or other degradation pathways, with the robust 2-oxa-6-azaspiro[3.4]octane scaffold, medicinal chemists can design molecules with improved pharmacokinetic profiles. researchgate.net

Structure-Activity Relationship (SAR) Studies of 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a drug candidate. This involves the systematic modification of a molecule's structure to understand how each change affects its biological activity. For the this compound scaffold, a focused SAR campaign would explore modifications at several key positions to maximize potency and selectivity while maintaining favorable physicochemical properties.

The core structure presents distinct points for chemical diversification. The primary and most accessible point for modification is the substituent attached to the carboxamide nitrogen. Further modifications could also include substitutions on the pyrrolidine or oxetane rings, although this would typically require more complex, multi-step syntheses.

Table 2: Potential Diversification Points for SAR Studies

Position of Modification R-Group Potential Chemical Groups to Explore Rationale for Exploration
Carboxamide Nitrogen Alkyl, Cycloalkyl, Aryl, Heteroaryl, (Hetero)aryl-alkyl To probe for interactions with hydrophobic pockets, π-stacking, or hydrogen bonding opportunities. The size, electronics, and polarity of this group are critical for target engagement.
Pyrrolidine Ring Alkyl, Fluoro, Hydroxyl To alter the vector projection of the R¹ group, modify local polarity, and block potential sites of metabolism. Stereochemistry at these positions would be crucial.

An SAR exploration would typically begin by synthesizing a library of analogs where the R¹ group on the carboxamide is varied. For instance, a series might include small alkyl groups (methyl, ethyl), larger cycloalkyl groups (cyclopropyl, cyclohexyl), and various aromatic and heteroaromatic rings (phenyl, pyridyl, thiophenyl). These rings could be further substituted with groups like halogens, methoxy, or trifluoromethyl to probe electronic and steric effects.

The biological data obtained from these analogs (e.g., IC₅₀ values from an enzyme assay or Kᵢ values from a binding assay) would allow chemists to build a model of the target's binding site. For example, if bulky aromatic groups at R¹ consistently lead to higher potency, it would suggest the presence of a large, hydrophobic pocket in the target protein. Conversely, if small, polar groups are preferred, it would indicate a different binding environment. This iterative process of design, synthesis, and testing is central to optimizing the scaffold for a specific therapeutic purpose.

Systematic Modification of the Carboxamide Moiety

The carboxamide group is a cornerstone of medicinal chemistry, prized for its metabolic stability and ability to form crucial hydrogen bond interactions with protein targets. jocpr.com In the context of the 2-oxa-6-azaspiro[3.4]octane scaffold, the nitrogen atom of the azaspirocycle serves as an anchor point for a wide array of carboxylic acids, leading to diverse N-acyl derivatives.

Systematic modification strategies typically involve the amidation of the parent 2-oxa-6-azaspiro[3.4]octane amine with various carboxylic acids. This allows for the introduction of a multitude of substituents (R groups) attached to the carbonyl of the carboxamide. These modifications can explore:

Aryl and Heteroaryl Groups: Introducing aromatic or heteroaromatic rings to probe for π-π stacking or hydrophobic interactions within a target's binding pocket.

Alkyl Chains: Varying the length and branching of alkyl substituents to optimize van der Waals contacts and lipophilicity.

Functionalized Groups: Incorporating polar groups (e.g., hydroxyls, amines, ethers) to engage in specific hydrogen bonding or to modulate solubility.

A practical example of this approach can be seen in the development of antitubercular agents based on the closely related 2,6-diazaspiro[3.4]octane core. mdpi.com In that work, researchers synthesized a library of compounds by acylating the spirocyclic amine with 5-nitro-2-furoic acid, demonstrating how a specific heteroaromatic carboxamide can yield potent biological activity. mdpi.com This same principle of varying the acyl group is directly applicable to the 2-oxa-6-azaspiro[3.4]octane scaffold to generate extensive libraries for screening and optimization.

Table 1: Representative Modifications of the Carboxamide Moiety on Azaspirocyclic Scaffolds Data synthesized from analogous research programs.

Base ScaffoldAcyl Group Attached to Spiro-NitrogenResulting MoietyRationale for Modification
2-Oxa-6-azaspiro[3.4]octaneBenzoyl chloride2-Oxa-6-azaspiro[3.4]octane-6-phenylcarboxamideIntroduce aromatic ring for potential π-stacking.
2-Oxa-6-azaspiro[3.4]octaneCyclohexanecarboxylic acid2-Oxa-6-azaspiro[3.4]octane-6-cyclohexylcarboxamideIncrease lipophilicity and explore hydrophobic pockets.
2-Oxa-6-azaspiro[3.4]octane5-Nitro-2-furoic acid2-Oxa-6-azaspiro[3.4]octane-6-(5-nitrofuran-2-carbonyl)Introduce heteroaromatic system with hydrogen bond acceptors.
2-Oxa-6-azaspiro[3.4]octaneAcetic acid2-Oxa-6-azaspiro[3.4]octane-6-acetamideIntroduce small, polar N-acetyl group.

Substituent Effects on Biological Activity and Potency

The nature of the substituents on both the spirocyclic core and the carboxamide moiety profoundly influences the biological activity and potency of the resulting compounds. The rigid 2-oxa-6-azaspiro[3.4]octane scaffold acts as a fixed platform, meaning that the vectors of the substituents are well-defined in three-dimensional space. researchgate.net

Structure-activity relationship (SAR) studies on analogous spirocyclic systems have provided key insights. For instance, in a series of 1-oxa-8-azaspiro[4.5]decanes developed as M1 muscarinic agonists, systematic modifications revealed that even small changes, such as altering a ketone to a methylene (B1212753) group or adding an ethyl group to the tetrahydrofuran (B95107) ring, resulted in significant shifts in receptor affinity and functional activity. nih.gov These studies underscore the sensitivity of biological targets to the precise stereochemistry and electronic properties of the ligand.

Applying these principles to this compound derivatives, one can hypothesize the following substituent effects:

Electronic Effects: The addition of electron-withdrawing or electron-donating groups to an aromatic ring on the carboxamide can alter the charge distribution of the molecule, affecting its ability to interact with polar residues in a binding site.

Steric Effects: The size and shape of the substituent dictate the accessibility of the compound to the target's active site. Bulky groups may cause steric hindrance, preventing optimal binding, while smaller groups may not fill the available space to maximize favorable interactions.

Lipophilicity and Solubility: Substituents play a crucial role in modulating the physicochemical properties of the molecule. For example, replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane was shown to lower the distribution coefficient (logD), which can be beneficial for optimizing pharmacokinetic profiles. nih.gov

The development of potent antitubercular leads from a 2,6-diazaspiro[3.4]octane core highlighted the importance of exploring the molecular periphery, where adding various azole substituents to the core led to a remarkably potent compound. mdpi.com This demonstrates that optimizing substituents on the spirocycle itself, in addition to the carboxamide, is a critical strategy for enhancing potency.

Lead Identification and Optimization in Drug Discovery Programs

Lead identification is the process of finding chemical compounds that show a desired biological activity, which can then be refined through lead optimization to produce a clinical candidate. nih.gov The 2-oxa-6-azaspiro[3.4]octane scaffold is an attractive starting point for such programs due to its desirable properties, including structural novelty, rigidity, and three-dimensionality.

Potency and Efficacy: Maximizing the desired biological effect at low concentrations.

Selectivity: Minimizing activity against other targets to reduce potential side effects.

Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) properties.

The 2-oxa-6-azaspiro[3.4]octane core has been successfully incorporated into compounds targeting the epidermal growth factor receptor (EGFR), indicating its utility in generating lead compounds for established therapeutic targets. fishersci.es

Fragment-Based Drug Design Utilizing Spirocyclic Scaffolds

Fragment-based drug design (FBDD) is a powerful method for lead identification that begins by screening libraries of small, low-molecular-weight compounds, or "fragments". acs.orgdrugdiscoverychemistry.com These fragments typically bind to targets with low affinity but do so very efficiently. astx.com Biophysical techniques like X-ray crystallography or NMR spectroscopy are used to identify fragment hits and characterize their binding mode. nih.govnih.gov

The rigid, three-dimensional nature of the 2-oxa-6-azaspiro[3.4]octane scaffold makes it an ideal candidate for inclusion in fragment libraries. rsc.org Its well-defined structure provides a solid anchor from which to "grow" a fragment into a more potent, lead-like molecule by adding functional groups that can form additional interactions with the target protein. astx.comnih.gov

The FBDD process using a spirocyclic fragment would typically follow these steps:

Screening: A library containing the 2-oxa-6-azaspiro[3.4]octane fragment is screened against a biological target.

Hit Identification: Fragments that bind to the target are identified.

Structural Analysis: The binding mode of the fragment is determined, often via X-ray crystallography, revealing "growth vectors"—points on the fragment where chemical modifications can be made to improve binding. nih.gov

Fragment Elaboration: Synthetic chemistry is used to "grow" the fragment from these vectors, for example, by adding a carboxamide moiety with various substituents to the nitrogen atom, to produce a higher-affinity lead compound.

Table 2: Properties of a Hypothetical Spirocyclic Fragment for FBDD

PropertyTypical Value for FBDD2-Oxa-6-azaspiro[3.4]octane
Molecular Weight< 300 Da~113 Da
Heavy Atom Count9-168
cLogP< 3~ -0.5 (calculated)
Rotatable Bonds< 30
Hydrogen Bond Donors1-31
Hydrogen Bond Acceptors1-32

Rational Design Based on Target Interaction Profiles

Rational design utilizes structural information about the biological target, such as an X-ray crystal structure or a homology model, to design molecules that will bind with high affinity and selectivity. researchgate.net Molecular docking is a key computational tool in this process, allowing researchers to predict how different molecules will bind to a target and to estimate their binding affinity. mdpi.commdpi.com

When the structure of a target protein is known, derivatives of this compound can be designed to achieve a precise fit. For example, if a binding pocket contains a key hydrogen bond donor residue (e.g., an asparagine or glutamine), the carboxamide oxygen of the ligand can be positioned to act as a hydrogen bond acceptor. If the pocket has a hydrophobic region, the "R" group on the carboxamide can be designed with an appropriate aromatic or aliphatic moiety to fill that space and maximize favorable interactions.

This approach was exemplified in the design of antitubercular compounds based on the 2,6-diazaspiro[3.4]octane core, where knowledge of the target likely guided the selection of the nitrofuran carboxamide moiety to achieve high potency. mdpi.com Similarly, the known use of 2-oxa-6-azaspiro[3.4]octane in preparing EGFR inhibitors suggests that its derivatives were rationally designed to fit within the ATP-binding site of the EGFR kinase domain. fishersci.es The rigid spirocyclic scaffold ensures that the designed substituents are held in the optimal orientation for binding, a key advantage of this structural class in rational drug design.

Biological Activity and Mechanistic Studies of 2 Oxa 6 Azaspiro 3.4 Octane 6 Carboxamide Analogues

Enzyme Inhibition and Receptor Binding Studies

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitory Activities

Currently, there is no publicly available scientific literature that specifically details the Epidermal Growth Factor Receptor (EGFR) kinase inhibitory activities of 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide or its direct analogues.

Inhibition of Thioesterase Domain of Pks13

Analogues featuring a spirocyclic amine moiety, specifically the 2-oxa-6-azaspiro[3.3]heptane group (a close structural relative of the 2-oxa-6-azaspiro[3.4]octane system), have been identified as inhibitors of the thioesterase (TE) domain of Polyketide Synthase 13 (Pks13). nih.gov Pks13 is a crucial enzyme in Mycobacterium tuberculosis, responsible for the final condensation step in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Structure-activity relationship (SAR) studies on a series of 1,2,4-oxadiazole (B8745197) carboxamides revealed that modifications of the amide component significantly influenced the compound's antitubercular potency. The introduction of small, polar, saturated spirocyclic amines was explored to optimize physicochemical properties. While many modifications retained potency against the isolated Pks13 TE domain, this did not always translate to whole-cell activity (Minimum Inhibitory Concentration, MIC). nih.gov

These findings indicate that the 2-oxa-6-azaspiro[3.3]heptane amide moiety is a viable component in the design of Pks13 TE domain inhibitors, effectively balancing enzymatic inhibition with cellular permeability and metabolic properties. nih.gov

Table 1: Pks13 TE Domain Inhibitory Activity of Selected Analogues

Compound ID Modification Pks13 TE IC50 (µM) M. tuberculosis H37Rv MIC (µM)
18 2-oxa-6-azaspiro[3.3]heptane amide 0.04 2.5
15 3-methoxyazetidine amide 0.03 0.63
44 2-oxa-6-azaspiro[3.3]heptane amide (optimized) Data not specified < 1
45 3-methoxyazetidine amide (optimized) Data not specified Data not specified

This table is based on data presented in the referenced literature. IC50 represents the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration.

Modulation of Monoacylglycerol Lipase (B570770) (MGLL) Activity

At present, scientific literature specifically documenting the modulation of Monoacylglycerol Lipase (MGLL) activity by this compound or its analogues is not available.

Interaction with SARS-CoV-2 NSP3 Macrodomain

There is no available research in the public domain that indicates or details any interaction between this compound analogues and the SARS-CoV-2 NSP3 macrodomain.

Modulation of Cellular Signaling Pathways

MAPK and PI3K Pathway Modulation

Specific studies detailing the modulation of the MAPK and PI3K cellular signaling pathways by this compound or its analogues have not been reported in the available scientific literature.

Assessment of Effects on Protein Expression and Cellular Responses

For instance, related spirocyclic structures have been investigated for various therapeutic applications. Spiro[pyrrolidine-3,3'-oxindoles] have been explored as 5-HT6 receptor antagonists, which would involve modulation of serotonergic signaling pathways. In other research, spirocyclic heterocycles have demonstrated potential as anticancer agents, which would implicate effects on proteins involved in cell cycle regulation, apoptosis, and cell proliferation. bldpharm.com Without specific experimental data on this compound analogues, any discussion on their impact on protein expression remains speculative.

Selectivity Profiling Against Off-Targets

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target while avoiding interactions with other proteins, known as off-targets, which can lead to undesirable side effects.

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that plays a crucial role in cardiac repolarization. google.com Inhibition of the hERG channel by non-cardiac drugs is a major safety concern as it can prolong the QT interval, potentially leading to a life-threatening arrhythmia called Torsades de Pointes. nih.gov Consequently, early assessment of a compound's hERG liability is a mandatory step in drug discovery. google.com

The following table presents data for a pair of compounds where a morpholine (B109124) group was replaced by a 2-oxa-6-azaspiro[3.3]heptane moiety, illustrating the impact on hERG inhibition and other physicochemical properties.

Compound IDMoietyhERG IC50 (µM)logD (pH 7.4)pKa
6a Morpholine162.86.7
6b 2-Oxa-6-azaspiro[3.3]heptane221.68.2

The introduction of spirocyclic centers and heteroatoms are key strategies in medicinal chemistry to modulate a molecule's properties, including its selectivity. Spirocycles increase the three-dimensionality (sp3 character) of a molecule, which can lead to improved solubility, metabolic stability, and more specific interactions with a biological target, potentially enhancing selectivity. researchgate.net

The oxetane (B1205548) ring in the 2-oxa-6-azaspiro[3.4]octane scaffold is a prime example of a heteroatom-containing component that can significantly influence a molecule's properties. Oxetanes are known to be able to increase aqueous solubility and metabolic stability when replacing more common functionalities like gem-dimethyl groups. acs.org The oxygen atom can act as a hydrogen bond acceptor, potentially altering the binding mode of the molecule to its target and off-targets.

When comparing the spirocyclic nature and the contained heteroatom, their effects on selectivity are intertwined. The rigid, three-dimensional orientation of the spirocyclic scaffold presents substituents in well-defined vectors, which can lead to a more precise fit in the target's binding pocket and a misfit in the binding sites of off-targets. The heteroatom (oxygen in the oxetane ring) influences electronic distribution and polarity, which can also be critical for selective binding.

In the case of the 2-oxa-6-azaspiro[3.3]heptane analogue 6b (AZD1979), the replacement of the morpholine in 6a with the spirocyclic moiety resulted in a lower lipophilicity (logD) and a higher basicity (pKa), while maintaining a similar hERG inhibition profile. The reduced lipophilicity is often associated with a lower risk of off-target effects, including hERG blockade. This example demonstrates how the combined effects of the spirocyclic core and the oxetane's oxygen atom can lead to a favorable balance of properties, potentially contributing to improved selectivity.

Future Perspectives and Research Directions

Expansion of Synthetic Methodologies for Diversification

The exploration of the full therapeutic potential of 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide hinges on the development of versatile and efficient synthetic routes. Future research will likely focus on expanding the existing synthetic toolbox to generate a diverse library of analogues for structure-activity relationship (SAR) studies.

Key areas of development could include:

Novel Annulation Strategies: While methods for the synthesis of the parent 2-Oxa-6-azaspiro[3.4]octane scaffold exist, the development of novel annulation strategies could provide more direct and efficient access to the core structure. rsc.org This might involve exploring new catalytic systems or multicomponent reactions to construct the spirocyclic framework in a single step.

Late-Stage Functionalization: A significant focus will be on the late-stage functionalization of the this compound core. This approach allows for the rapid diversification of a common intermediate, which is crucial for optimizing biological activity. Techniques such as C-H activation, photoredox catalysis, and enzymatic transformations could be employed to introduce a wide range of substituents at various positions on the spirocyclic rings.

Stereoselective Synthesis: The stereochemistry of the spirocyclic core is expected to play a critical role in its biological activity. Future synthetic efforts will likely concentrate on the development of asymmetric syntheses to access enantiomerically pure forms of this compound and its derivatives. This will enable a more precise understanding of the stereochemical requirements for target engagement.

A summary of potential synthetic diversification strategies is presented in Table 1.

StrategyDescriptionPotential Advantages
Parallel Synthesis Automation of reaction sequences to rapidly generate a large library of analogues with diverse substituents on the carboxamide nitrogen and the spirocyclic core.High-throughput screening, efficient SAR exploration.
Fragment-Based Elaboration Synthesis of smaller fragments of the molecule and then linking them together in various combinations to create a diverse set of final compounds.Access to a wider chemical space, potential for novel scaffold discovery.
Bio-inspired Synthesis Utilizing enzymatic or microbial transformations to introduce structural modifications, potentially leading to novel and complex analogues.High selectivity, environmentally friendly conditions.

Table 1: Potential Synthetic Diversification Strategies for this compound.

Advanced Computational Approaches for Predictive Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, these approaches can provide valuable insights into its conformational preferences, potential biological targets, and structure-activity relationships, thereby guiding the design of more potent and selective analogues.

Future computational research directions include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, SBDD can be a powerful tool for designing novel inhibitors. nih.gov Molecular docking studies can predict the binding mode of this compound within the active site of a protein, and these insights can be used to design modifications that enhance binding affinity and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed. dovepress.com These models can identify the key chemical features required for biological activity and predict the potency of new analogues. dovepress.com

Table 2 highlights some of the key computational techniques that can be applied to the study of this compound.

Computational TechniqueApplicationExpected Outcome
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the molecule in a biological environment.Understanding conformational flexibility and interactions with solvent and biological macromolecules.
Quantum Mechanics (QM) Calculations Calculating electronic properties and reaction mechanisms.Accurate prediction of molecular geometries, charge distributions, and reactivity.
Virtual High-Throughput Screening (vHTS) Screening large virtual libraries of compounds against a biological target.Identification of potential hit compounds for further experimental testing.
Free Energy Perturbation (FEP) Calculating the relative binding affinities of a series of ligands to a target protein.Accurate prediction of potency changes upon structural modification.

Table 2: Advanced Computational Techniques for the Predictive Design of this compound Analogues.

Development of Novel Functionalizations and Prodrug Strategies

To improve the pharmacokinetic and pharmacodynamic properties of this compound, the development of novel functionalization and prodrug strategies will be crucial. These approaches can enhance solubility, metabolic stability, and target engagement.

Future research in this area could involve:

Bioisosteric Replacement: The carboxamide group is a common functional group in drug molecules, but it can be susceptible to metabolic degradation. Bioisosteric replacement of the carboxamide with other functional groups that mimic its size, shape, and electronic properties could lead to improved metabolic stability and oral bioavailability.

Prodrug Design: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. For this compound, prodrug strategies could be employed to improve its solubility, permeability, or to achieve targeted delivery to specific tissues or organs. nih.gov For instance, attaching a water-soluble promoiety to the molecule could enhance its aqueous solubility. nih.gov

Conjugation to Targeting Moieties: To enhance the therapeutic index and reduce off-target effects, this compound could be conjugated to molecules that specifically target diseased cells or tissues. This could involve linking the compound to antibodies, peptides, or other ligands that recognize specific receptors on the surface of target cells.

Table 3 provides examples of potential prodrug strategies for this compound.

Prodrug StrategyPromoietiesPotential Advantages
Improving Solubility Amino acids, phosphates, sugarsEnhanced aqueous solubility for intravenous administration.
Enhancing Permeability Lipophilic esters or carbamatesIncreased absorption across biological membranes.
Targeted Delivery Peptides, antibodies, small molecule ligandsSelective delivery to specific tissues or cells, reducing systemic toxicity.

Table 3: Potential Prodrug Strategies for this compound.

Exploration of Additional Biological Targets and Therapeutic Areas

While initial studies may have focused on a specific biological target, the unique structural features of this compound suggest that it may have activity against a range of other targets. A systematic exploration of its biological activity profile could uncover novel therapeutic applications.

Future research directions in this area include:

Phenotypic Screening: This approach involves testing the compound in cell-based or whole-organism assays to identify its effects on a particular phenotype, without prior knowledge of its molecular target. This can be a powerful way to discover new therapeutic uses for a compound.

Target Deconvolution: Once a phenotypic effect is observed, various techniques can be used to identify the specific molecular target responsible for that effect. These methods include affinity chromatography, chemical proteomics, and genetic approaches.

Virtual Screening: Computational methods can be used to screen this compound against a large panel of known biological targets to identify potential new interactions. mdpi.com This can provide a starting point for further experimental validation.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling the analysis of large and complex datasets to identify new drug candidates and optimize their properties. nih.gov The integration of these technologies into the research and development of this compound could significantly accelerate its path to the clinic.

Potential applications of AI and ML include:

Predictive Modeling: ML algorithms can be trained on existing SAR data to build predictive models that can accurately estimate the biological activity of new analogues. nih.gov This can help to prioritize the synthesis of the most promising compounds.

De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties from scratch. nih.gov These models could be used to generate new spirocyclic scaffolds or to design novel substituents for the this compound core.

Synthetic Route Prediction: AI-powered tools can analyze the chemical literature to identify and propose optimal synthetic routes for this compound and its derivatives. iscientific.org This can save significant time and resources in the laboratory.

The synergy between AI, computational chemistry, and experimental validation will be instrumental in unlocking the full therapeutic potential of this compound and its analogues.

Q & A

Q. What synthetic routes are commonly employed for 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide in academic settings?

The synthesis often involves spirocyclic ring formation via alkylation or cyclization strategies. For example, hydroxide-facilitated alkylation using reagents like 3,3-bis(bromomethyl)oxetane has been optimized for related spiro compounds, achieving yields >85% under controlled conditions . Precursor optimization (e.g., tert-butyl-protected intermediates) and purification via distillation or crystallization are critical for scalability .

Q. Which analytical techniques validate the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the spirocyclic scaffold and substituent arrangement. High-resolution mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives . Purity is assessed using HPLC (>95% threshold) with UV/Vis or evaporative light scattering detection .

Q. Why is the spirocyclic architecture significant in drug discovery?

Spirocycles like 2-Oxa-6-azaspiro[3.4]octane impart structural rigidity, enhancing target binding selectivity and metabolic stability. Their three-dimensional geometry reduces planar aromaticity, potentially mitigating off-target effects (e.g., hERG channel binding) . This scaffold is prevalent in bioactive molecules targeting kinases, GPCRs, and antimicrobial agents .

Advanced Research Questions

Q. How can synthetic methodologies be optimized to address low yields in spirocyclic ring formation?

Reaction parameters such as temperature (40–60°C), solvent polarity (e.g., THF/H₂O biphasic systems), and stoichiometry of alkylating agents are systematically tuned. Catalytic additives (e.g., phase-transfer catalysts) improve reaction efficiency, while in situ monitoring (e.g., FTIR) identifies intermediates for kinetic control .

Q. What computational approaches predict the compound’s interaction with biological targets?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations model binding poses with target proteins (e.g., melanin-concentrating hormone receptor 1). Density Functional Theory (DFT) calculates electronic properties to correlate with activity, guiding substituent modifications .

Q. What strategies resolve poor solubility in in vitro assays?

Salt formation (e.g., hydrochloride salts) or co-solvent systems (DMSO/PEG mixtures) enhance aqueous solubility. Structural modifications, such as introducing polar groups (e.g., hydroxyls) while preserving the spiro core, balance lipophilicity .

Q. How can hERG channel liability be mitigated during lead optimization?

Substituent engineering reduces basicity and cationic charge, which are linked to hERG inhibition. Predictive QSAR models and patch-clamp assays screen analogs early in development to eliminate cardiotoxic candidates .

Q. What role do substituents on the spirocyclic core play in modulating bioactivity?

Electron-withdrawing groups (e.g., carboxamide) stabilize hydrogen-bond interactions with targets, while bulky substituents (e.g., trifluoromethyl) enhance steric complementarity. Structure-activity relationship (SAR) studies using parallel synthesis identify optimal substitutions .

Q. How are contradictions in reported biological activity data reconciled?

Meta-analyses of assay conditions (e.g., cell lines, incubation times) and orthogonal validation (e.g., SPR vs. fluorescence polarization) clarify discrepancies. Batch-to-batch purity variations are ruled out via rigorous QC protocols .

Q. What is the compound’s utility in multi-step syntheses of complex molecules?

The spirocyclic core serves as a versatile intermediate in constructing polycyclic architectures. For example, it is incorporated into tuberculosis drug candidates via Suzuki couplings or amide bond formations, leveraging its stability under diverse reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.